1H NMR and 13C NMR spectrum of 1-(2-Methylphenyl)indole-3-carboxaldehyde
1H NMR and 13C NMR spectrum of 1-(2-Methylphenyl)indole-3-carboxaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1-(2-Methylphenyl)indole-3-carboxaldehyde
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and materials science, indole derivatives represent a cornerstone of molecular design. Their rich biological activity and unique electronic properties make them a frequent target of synthesis and investigation. Among these, 1-(2-Methylphenyl)indole-3-carboxaldehyde is a compound of interest, serving as a versatile intermediate for more complex molecular architectures. The unambiguous confirmation of its chemical structure is paramount, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical tool.
This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(2-Methylphenyl)indole-3-carboxaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's structure and its spectral features, offering field-proven insights into experimental choices and data interpretation. By grounding our analysis in authoritative principles and validated protocols, this guide serves as a self-validating system for the structural elucidation of this important molecule.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for the accurate assignment of NMR signals. The structure and IUPAC numbering for 1-(2-Methylphenyl)indole-3-carboxaldehyde are presented below. This convention will be used throughout the guide.
Caption: IUPAC numbering of 1-(2-Methylphenyl)indole-3-carboxaldehyde.
Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocols represent a standardized approach for acquiring high-resolution spectra for compounds of this class.
Protocol 1: NMR Sample Preparation
The causality behind this protocol is to create a dilute, homogeneous solution of the analyte, free from particulate matter, to ensure optimal magnetic field homogeneity (shimming) and spectral resolution.
-
Sample Weighing: Accurately weigh 5-10 mg of 1-(2-Methylphenyl)indole-3-carboxaldehyde for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is often a first choice due to its good solubilizing power and relatively simple solvent signal. For compounds with potential for hydrogen bonding or lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent can influence the chemical shifts, particularly for protons near polar groups.[1][2]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Gently vortex or sonicate the mixture to ensure complete dissolution. A clear, homogenous solution is critical.
-
Filtration: To eliminate paramagnetic impurities and suspended particles that degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a 5 mm NMR tube.[1]
-
Referencing: The residual solvent signal (e.g., CHCl₃ at δ 7.26 ppm) is typically used as a secondary reference. For utmost accuracy, a small amount of an internal standard like tetramethylsilane (TMS) can be added, which is defined as δ 0.00 ppm.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition
These parameters are typical for a 400 or 500 MHz spectrometer and are designed to provide a balance between sensitivity and resolution for routine structural confirmation.
Caption: Standard workflow for NMR data acquisition and analysis.
¹H NMR Spectral Analysis: A Detailed Interpretation
The ¹H NMR spectrum provides a wealth of information based on four key features: the number of signals (chemically non-equivalent protons), their chemical shift (δ), the integration (relative number of protons), and the signal's multiplicity or splitting pattern (neighboring protons).[4]
Predicted ¹H NMR Resonances
Aldehyde Proton (H at CHO):
-
Expected Shift (δ): ~9.9 - 10.1 ppm.
-
Rationale: This proton is directly attached to a carbonyl carbon, which is highly electron-withdrawing. This deshielding effect, combined with the anisotropy of the C=O bond, shifts the signal significantly downfield into a characteristic region for aldehydes.[5]
-
Multiplicity: Singlet (s). There are no adjacent protons within three bonds to cause splitting.
Indole Ring Protons:
-
H2: ~8.3 - 8.5 ppm (s). This proton is adjacent to the electronegative nitrogen atom and is also influenced by the electron-withdrawing aldehyde group at C3, resulting in a downfield shift. It appears as a singlet as it has no vicinal proton neighbors. Data for the parent indole-3-carboxaldehyde shows this proton around 8.27-8.45 ppm.[6]
-
H4: ~8.1 - 8.3 ppm (d). This proton experiences a strong deshielding effect from the C3-aldehyde group due to spatial proximity (peri-effect). It will be coupled to H5, appearing as a doublet.
-
H7: ~7.5 - 7.7 ppm (d). This proton is adjacent to the fused benzene ring and will be coupled to H6, resulting in a doublet.
-
H5 & H6: ~7.2 - 7.4 ppm (m). These two protons are in the middle of the benzene portion of the indole ring. They will couple with each other and their respective neighbors (H4 and H7), likely resulting in complex overlapping multiplets that resemble triplets or doublet of doublets.[6]
2-Methylphenyl Group Protons:
-
Aromatic Protons (H3', H4', H5', H6'): ~7.2 - 7.5 ppm (m). These four protons will reside in the complex aromatic region, likely overlapping with signals from H5 and H6 of the indole core. The ortho-methyl group breaks the symmetry of the phenyl ring, making all four protons chemically distinct. Their exact shifts and splitting patterns will depend on their coupling with each other, resulting in a complex multiplet.
-
Methyl Protons (-CH₃): ~2.1 - 2.3 ppm (s). Protons of a methyl group attached to an aromatic ring typically appear in this upfield region. The signal will be a sharp singlet, integrating to three protons.
Summary of Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H (aldehyde) | 9.9 - 10.1 | Singlet (s) | 1H |
| H2 | 8.3 - 8.5 | Singlet (s) | 1H |
| H4 | 8.1 - 8.3 | Doublet (d) | 1H |
| H7 | 7.5 - 7.7 | Doublet (d) | 1H |
| H5, H6, H3'-H6' | 7.2 - 7.5 | Multiplet (m) | 6H |
| CH₃ (on phenyl) | 2.1 - 2.3 | Singlet (s) | 3H |
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a signal for each chemically unique carbon atom in the molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment, hybridization, and substitution.
Predicted ¹³C NMR Resonances
Carbonyl Carbon:
-
CHO: ~185 ppm. The carbon of an aldehyde group is characteristically found in the far downfield region of the spectrum, often between 180-200 ppm. Data for indole-3-carboxaldehyde confirms this, with values around 184.9-185.4 ppm.[6][7]
Indole Ring Carbons:
-
C2: ~138 ppm. This carbon is adjacent to the nitrogen and part of a double bond, placing it downfield.
-
C7a & C3a (Bridgehead): ~137 ppm and ~128 ppm. These are quaternary carbons involved in the ring fusion. C7a, being closer to the nitrogen of the pyrrole ring, is typically found slightly more downfield.
-
C4, C5, C6, C7: ~112 - 125 ppm. These carbons of the benzene ring portion resonate in the typical aromatic region. Their precise shifts are influenced by the overall electron distribution of the indole system. For the parent indole-3-carboxaldehyde, these signals appear between 112 and 124 ppm.[6][7]
-
C3: ~118 ppm. This carbon is shielded relative to other sp² carbons due to its position in the electron-rich pyrrole ring, but is attached to the electron-withdrawing aldehyde group.
2-Methylphenyl Group Carbons:
-
C1' (ipso-C attached to N1): ~136 ppm. This is a quaternary carbon whose shift is influenced by its attachment to the nitrogen.
-
C2' (ipso-C attached to CH₃): ~135 ppm. This quaternary carbon's shift is influenced by the attached methyl group.
-
C3', C4', C5', C6': ~126 - 131 ppm. These four sp² carbons will appear in the aromatic region, with distinct signals due to the lack of symmetry.
-
CH₃: ~17 - 20 ppm. The carbon of a methyl group attached to an aromatic ring is found in the far upfield (aliphatic) region of the spectrum.
Summary of Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| CHO | ~185 |
| C2 | ~138 |
| C7a | ~137 |
| C1' | ~136 |
| C2' | ~135 |
| C3'-C6' | 126 - 131 |
| C3a | ~128 |
| C4, C5, C6, C7 | 112 - 125 |
| C3 | ~118 |
| CH₃ | 17 - 20 |
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unequivocal structural fingerprint for 1-(2-Methylphenyl)indole-3-carboxaldehyde. The characteristic downfield signals of the aldehyde proton (~10.0 ppm) and carbon (~185 ppm) are cornerstone identifiers. The distinct patterns of the indole and methylphenyl protons in the aromatic region, coupled with the upfield singlet of the methyl group, complete the proton spectral profile. Similarly, the ¹³C spectrum maps the entire carbon framework, from the aliphatic methyl carbon to the downfield carbonyl. This guide illustrates that a systematic approach, combining predictive knowledge of chemical shifts with rigorous experimental protocol, empowers researchers to confidently verify molecular structures, a critical step in any chemical research and development pipeline.
References
- BenchChem. (2025).
-
Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. Available from: [Link]
-
Biological Magnetic Resonance Bank (BMRB). Entry bmse000645: Indole-3-carboxaldehyde. Available from: [Link]
-
PubChem. Indole-3-Carboxaldehyde | C9H7NO | CID 10256. National Center for Biotechnology Information. Available from: [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Available from: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available from: [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available from: [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. NMR STUDIES OF INDOLE. Available from: [Link]
-
Gobetto, R., et al. (2005). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. CrystEngComm, 7, 293-300. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. azooptics.com [azooptics.com]
- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 5. acdlabs.com [acdlabs.com]
- 6. orgsyn.org [orgsyn.org]
- 7. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]
